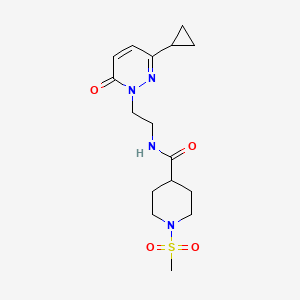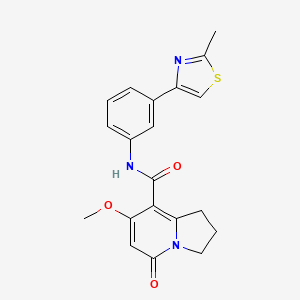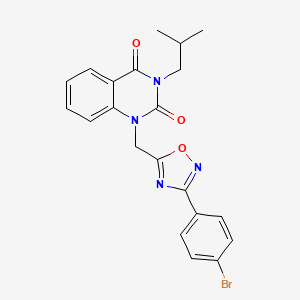
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, and a quinazoline dione structure. These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, bromophenyl groups can be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a phenyl ring, an oxadiazole ring, and a quinazoline ring. These rings may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromophenyl group, which could undergo various reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and polarity .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis of Heterocycles : Kefayati, Asghari, and Khanjanian (2012) demonstrated the use of Bronsted acidic ionic liquids in catalyzing the synthesis of hydroquinazoline-2,5-diones. This study highlights the potential of such compounds in facilitating efficient and reusable catalysis systems for synthesizing heterocyclic compounds (Kefayati, Asghari, & Khanjanian, 2012).
Crystal Structure Analysis : Candan, Kendi, Yarim, Saraç, and Ertan (2001) focused on the crystal structure of a related compound, providing valuable insights into its molecular configuration. Such studies are crucial for understanding the physical and chemical properties of these compounds (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Antibacterial and Antifungal Properties : Sirgamalla and Boda (2019) synthesized a series of derivatives and evaluated their antibacterial and antifungal activities, showing the potential of such compounds in medical applications (Sirgamalla & Boda, 2019).
Chemosensor Applications : Tolpygin, Shepelenko, Revinskii, Dubonosov, Bren, and Minkin (2013) synthesized new derivatives of benzo[de]isoquinoline-1,3-dione with an amino group, demonstrating their utility in chemosensor systems for anion determination. This highlights the role of such compounds in developing sensitive detection systems for various applications (Tolpygin et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-13(2)11-26-20(27)16-5-3-4-6-17(16)25(21(26)28)12-18-23-19(24-29-18)14-7-9-15(22)10-8-14/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLHZVBAXEQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
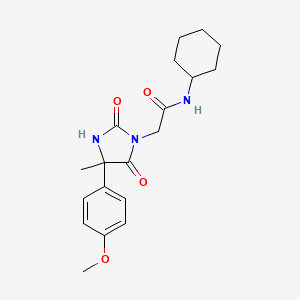
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2896947.png)
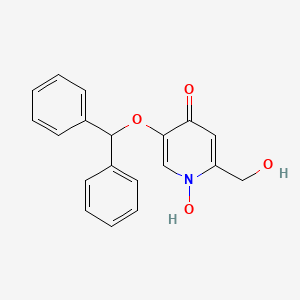

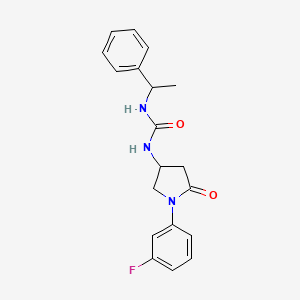
![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)



![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)

